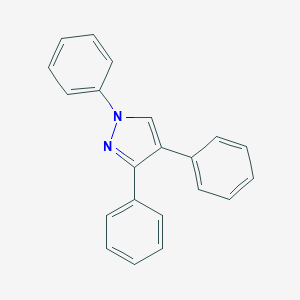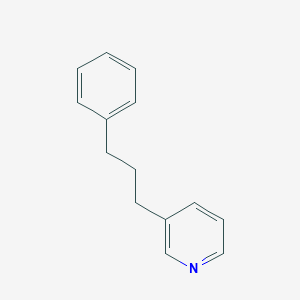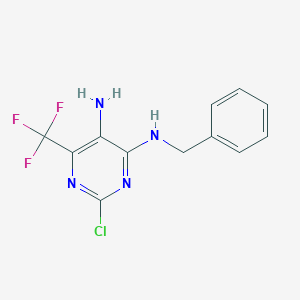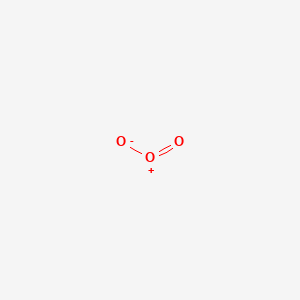
Ozone
Vue d'ensemble
Description
Ozone, also known as trioxygen, is a molecule composed of three oxygen atoms (O₃). It is a pale blue gas with a distinctively pungent smell. This compound is an allotrope of oxygen that is much less stable than the diatomic oxygen (O₂), breaking down in the lower atmosphere to O₂. This compound is formed from dioxygen by the action of ultraviolet light and electrical discharges within the Earth’s atmosphere. It is present in very low concentrations throughout the atmosphere, with its highest concentration in the this compound layer of the stratosphere, which absorbs most of the Sun’s ultraviolet radiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ozone can be produced by several methods:
Electrochemical Method: This involves the decomposition of molecular oxygen into atomic oxygen using a platinum-coated lead dioxide electrode.
Ultraviolet Ray Method: Ultraviolet lamps with a specific range of wavelengths are used to decompose molecular oxygen into atomic oxygen.
Plasma Discharge Method: Secondary streamers in a plasma arc provide the necessary energy for the decomposition of molecular oxygen.
Industrial Production Methods: this compound is industrially produced using this compound generators, which typically employ the silent discharge method. This method involves passing oxygen or air through a high-voltage electrical discharge, which splits the oxygen molecules into individual atoms that then recombine to form this compound .
Types of Reactions:
Oxidation: this compound is a powerful oxidizing agent. It reacts with various organic and inorganic substances, often resulting in the formation of oxygen and other oxidation products.
Reduction: this compound can be reduced to oxygen in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, particularly with unsaturated organic compounds.
Common Reagents and Conditions:
Oxidation Reactions: this compound reacts with alkenes to form ozonides, which can be further decomposed to carbonyl compounds in the presence of reducing agents like zinc and acetic acid.
Reduction Reactions: this compound can be reduced by hydrogen peroxide to form oxygen and water.
Substitution Reactions: this compound reacts with unsaturated hydrocarbons under mild conditions to form ozonides.
Major Products:
Oxidation: Carbonyl compounds, carboxylic acids, and ketones.
Reduction: Oxygen and water.
Substitution: Ozonides and other oxygenated products.
Applications De Recherche Scientifique
Ozone has a wide range of applications in scientific research:
Chemistry: this compound is used as an oxidizing agent in various chemical reactions and as a reagent in organic synthesis.
Biology: this compound is used to study the effects of oxidative stress on biological systems and to investigate the mechanisms of antioxidant defense.
Medicine: this compound therapy is used for its immunomodulatory and antimicrobial properties. It is used to treat various infections and inflammatory conditions.
Industry: this compound is used in water treatment, air purification, and food processing due to its strong oxidizing properties
Mécanisme D'action
Ozone exerts its effects through the formation of reactive oxygen species (ROS) and lipid ozonization products (LOPs). These molecules act as signal transducers, triggering various cellular pathways such as the Nrf2/Keap1/ARE system, the AMPK/FOXO/mTOR/Sir1 pathway, and the Nrf2/NF-kB cross talk. These pathways ultimately activate survival mechanisms at the cellular level, including antioxidant responses and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Dioxygen (O₂): The diatomic form of oxygen, which is more stable than ozone.
Sulfur Dioxide (SO₂): A compound with similar oxidizing properties but different chemical behavior.
Nitrogen Dioxide (NO₂): Another oxidizing agent with distinct reactivity compared to this compound.
Uniqueness of this compound: this compound is unique due to its strong oxidizing properties and its ability to form reactive oxygen species. Unlike dioxygen, this compound is less stable and more reactive, making it highly effective in oxidation reactions and disinfection processes .
Propriétés
Numéro CAS |
10028-15-6 |
|---|---|
Formule moléculaire |
O3 |
Poids moléculaire |
47.998 g/mol |
Nom IUPAC |
trioxirane |
InChI |
InChI=1S/O3/c1-2-3-1 |
Clé InChI |
XQOAKYYZMDCSIA-UHFFFAOYSA-N |
SMILES |
[O-][O+]=O |
SMILES canonique |
O1OO1 |
Point d'ébullition |
-169.6 °F at 760 mmHg (EPA, 1998) -111.9 °C -112 °C -169 °F |
Color/Form |
COLORLESS GAS; DARK BLUE LIQ; BLUE-BLACK CRYSTALS BLUISH GAS Colorless to blue gas. |
Densité |
1.614 at -319.7 °F (NTP, 1992) - Denser than water; will sink GAS: 2.144 G/L @ 0 °C; LIQ: 1.614 G/L @ -195.4 °C 1.614 at -319.7 °F 1.66(relative gas density) |
melting_point |
-251 °C |
| 10028-15-6 | |
Description physique |
Liquid |
Pictogrammes |
Oxidizer; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Durée de conservation |
UNSTABLE GAS ... @ NORMAL TEMP DECOMP TO BIATOMIC OXYGEN. ... IN LIQ OR SOLID PHASE PARTICULARLY UNSTABLE. ALTHOUGH STABILITY OF OZONE IN AQ SOLN DECR AS ALKALINITY RISES, THIS EFFECT IS REVERSED @ HIGH CONCN; T/2 OF OZONE IS 2 MIN IN 1 N SODIUM HYDROXIDE; IT IS INCR TO 83 HR IN 20 N SODIUM HYDROXIDE Liquefiable at -12 °C. |
Solubilité |
3e-05 g/100 g at 68 °F (NTP, 1992) 49 CC/100 CC WATER AT 0 °C; SOL IN ALKALINE SOLVENTS, OILS Solubility in water: none (32 °F): 0.001% |
Synonymes |
Ground Level Ozone Level Ozone, Ground Level Ozone, Low Low Level Ozone Ozone Ozone, Ground Level Ozone, Low Level Ozone, Tropospheric Tropospheric Ozone |
Densité de vapeur |
1.7 (EPA, 1998) - Heavier than air; will sink (Relative to Air) Relative vapor density (air = 1): 1.6 1.66 |
Pression de vapeur |
41257 mmHg at 10.4 °F (EPA, 1998) >1 atm |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
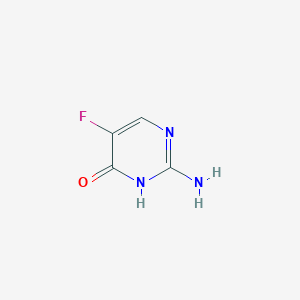
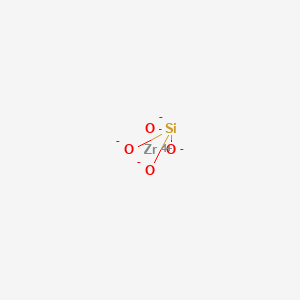

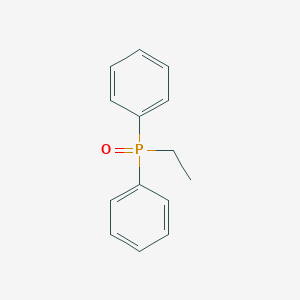

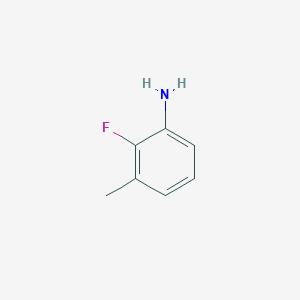
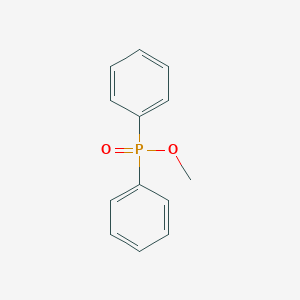
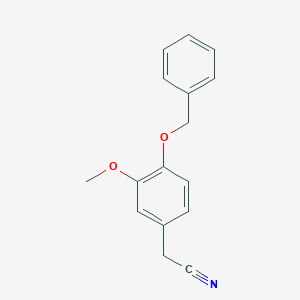
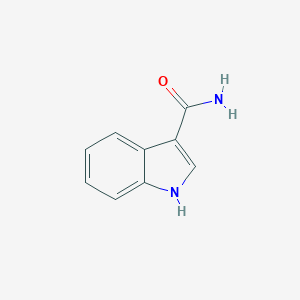
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)
